5-Mercapto-4h-1,2,4-triazol-3-ol

Description

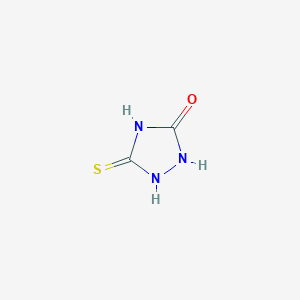

Structure

3D Structure

Properties

IUPAC Name |

5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3OS/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDYXWCBXQWHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494628 | |

| Record name | 5-Sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-89-9 | |

| Record name | 5-Thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulfanyl-4H-1,2,4-triazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of 1,2,4 Triazole Heterocycles in Contemporary Chemistry

The 1,2,4-triazole (B32235) nucleus is widely recognized as a "privileged scaffold" in medicinal and materials chemistry. isres.org Heterocyclic compounds featuring this ring system are integral to numerous synthetic and naturally occurring molecules. jocpr.com First named by Bladin in 1885, the triazole ring's chemistry has expanded dramatically, driven by its diverse applications. nih.gov

The structural characteristics of 1,2,4-triazoles, including the presence of three nitrogen atoms, allow for a wide range of substitutions and modifications. nih.gov This versatility enables the creation of a vast library of derivatives with tailored properties. nih.gov Consequently, 1,2,4-triazole derivatives are investigated for a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. imist.maresearchgate.net Beyond pharmaceuticals, they are also significant in the development of agrochemicals and materials science. nih.gov The stability of the triazole nucleus, which exists in two stable tautomeric forms (1H- and 4H-), further contributes to its utility in constructing novel and bioactive compounds. nih.govimist.ma

Structural Framework and Research Interest of the 5 Mercapto 4h 1,2,4 Triazol 3 Ol Scaffold

The specific structural framework of 5-Mercapto-4H-1,2,4-triazol-3-ol is what drives its research interest. The molecule, with the chemical formula C₂H₃N₃OS, features a five-membered 1,2,4-triazole (B32235) ring substituted with both a mercapto (-SH) group and a hydroxyl (-OH) group. sigmaaldrich.com This arrangement of functional groups is key to its chemical reactivity and utility.

The compound exhibits thione-thiol tautomerism, where the C=S (thione) form can exist in equilibrium with the C-SH (thiol) form. It also displays keto-enol tautomerism related to the hydroxyl group, which can exist as a C=O (keto) form within the ring. This results in the potential for the molecule to exist as 4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-one. The presence of these reactive sites—the acidic protons of the thiol/thione and hydroxyl/amide groups, and the nucleophilic sulfur and nitrogen atoms—makes the scaffold an ideal starting point for a variety of chemical transformations. researchgate.netresearchgate.net Researchers are particularly interested in this scaffold as a precursor for synthesizing Schiff bases, fused heterocyclic systems like triazolo-thiadiazoles, and metal complexes. nih.govdntb.gov.uamdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃N₃OS |

| Molecular Weight | 117.13 g/mol |

| CAS Number | 38699-94-0 |

| InChI Key | ZPDYXWCBXQWHAI-UHFFFAOYSA-N |

| Canonical SMILES | C1(=S)NNC(=O)N1 |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.com

Overview of Advanced Chemical Investigations and Research Directions

Conventional Synthetic Pathways to the 1,2,4-Triazole-3-ol Core

Traditional methods for constructing the 1,2,4-triazole-3-ol ring system often rely on accessible starting materials and well-established chemical transformations. These pathways, while reliable, may involve multiple steps and sometimes yield moderate results.

Synthesis from Thiocarbohydrazide (B147625) Precursors

A primary and widely employed method for the synthesis of 4-amino-5-mercapto-1,2,4-triazole derivatives involves the use of thiocarbohydrazide. jocpr.comresearchgate.net This approach typically involves the reaction of thiocarbohydrazide with a carboxylic acid or its derivative. For instance, reacting thiocarbohydrazide with dicarboxylic acids can lead to the formation of bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes. jocpr.com The reaction is often carried out by heating the reactants in an oil bath. jocpr.com

Another variation involves the fusion of thiocarbohydrazide with a carboxylic acid, such as 2-(1,3-dioxoisoindolin-2-yl)acetic acid, to produce the corresponding triazolethione. nih.gov Similarly, reaction with 2-(coumarin-4-yl)acetic acid in the presence of phosphoryl chloride yields the respective 4-amino-5-thioxo-1,2,4-triazole derivative. nih.gov The general scheme involves the initial formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization to form the triazole ring.

The synthesis of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole demonstrates a specific application of this method. nih.gov In this multi-step process, D(-)-galactono-1,4-lactone is reacted with thiocarbohydrazide in a mixture of pyridine (B92270) and water under reflux conditions. nih.gov This reaction directly yields the desired substituted 4-amino-5-mercapto-1,2,4-triazole. nih.gov

Approaches Involving 2-Thiobiurea Derivatives

While less commonly cited for the direct synthesis of this compound, derivatives of thiobiurea can be precursors to related triazole structures. The core principle involves the cyclization of a thiosemicarbazide or a similar intermediate. For example, 1-acylthiosemicarbazides can be cyclized in the presence of a base like potassium hydroxide (B78521) to form 5-aryl-3-mercapto-1,2,4-triazoles. jocpr.com

Multi-Step Synthesis Strategies for Substituted Analogues

The synthesis of substituted analogues of this compound often requires multi-step sequences to introduce desired functional groups. A common strategy begins with a carboxylic acid, which is first converted to its corresponding acid hydrazide. researchgate.netchemijournal.com

One such pathway starts with the esterification of a benzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the benzoic acid hydrazide. chemijournal.com This hydrazide is then treated with carbon disulfide in an alkaline solution to yield a potassium dithiocarbazinate salt. researchgate.netresearchgate.net Subsequent cyclization of this salt with hydrazine hydrate affords the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core. researchgate.netresearchgate.net This key intermediate can then be further modified, for example, by condensation with various aldehydes to produce Schiff bases. researchgate.netchemijournal.comresearchgate.net

Another illustrative multi-step synthesis is that of N-alkyl/aralkyl/aryl derivatives of 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides. nih.gov This synthesis commences with the reaction of phenylisocyanate and isonipecotate, leading to an N-substituted ester. nih.gov This ester is subsequently converted to a hydrazide, then a thiosemicarbazide by reacting with ethyl isothiocyanate. nih.gov The triazole ring is formed by refluxing the thiosemicarbazide in an aqueous sodium hydroxide solution, followed by acidification. nih.gov The final derivatives are obtained by reacting the triazole with various electrophiles. nih.gov

Advanced Synthetic Techniques for Enhanced Efficiency

To overcome the limitations of conventional methods, such as long reaction times and the use of harsh reagents, more advanced synthetic techniques have been developed. These methods focus on improving reaction efficiency, reducing environmental impact, and simplifying purification processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazole (B32235) derivatives. researchgate.net This technique significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netthepharmajournal.com

For example, the synthesis of 3-mercapto-4,5-disubstituted-1,2,4-triazole derivatives has been successfully achieved using microwave assistance. thepharmajournal.com In this method, an aryl carbonyl thiosemicarbazide is treated with 2M NaOH and subjected to microwave irradiation for a few minutes. thepharmajournal.com Subsequent acidification yields the desired triazole derivative. thepharmajournal.com This contrasts sharply with the conventional method, which requires several hours of reflux. thepharmajournal.com

Similarly, the synthesis of Schiff bases derived from 4-amino-3-mercapto-5-phenyl-1,2,4-triazole has been expedited using microwave irradiation. chemijournal.comresearchgate.net The reaction between the aminomercaptotriazole and an aldehyde is completed in minutes under microwave conditions, compared to hours with conventional refluxing. chemijournal.com

A comparative study on the synthesis of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles highlighted the significant advantages of microwave-assisted synthesis over conventional methods. asianpubs.org The microwave-induced reactions were found to be much faster and more efficient. asianpubs.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-amino-3-mercapto-5-pyridin-2-yl-4H-1,2,4-triazole

| Reactant | Product | Conventional Method | Microwave Method |

| Time (h) | Yield (%) | Time (min) | |

| Ethyl picolinate | Hydrazide of picolinic acid | 4 | 87.4 |

| Hydrazide of picolinic acid | Potassium salt of picolinoyl dithiocarbazinic acid | 4 | 82.1 |

| Potassium salt of picolinoyl dithiocarbazinic acid | 4-amino-3-mercapto-5-pyridin-2-yl-4H-1,2,4-triazole | 4 | 74.3 |

| Data sourced from a study on the synthesis of 4-amino-3-mercapto-5-pyridin-2-yl-4H-1,2,4-triazole Schiff bases. researchgate.net |

One-Pot Reaction Strategies

A one-pot process has been described for the production of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one, an important intermediate for herbicides. google.com This method involves reacting trimethyl pyruvic acid with thiocarbohydrazide in an aqueous-acetic acid medium without the need to isolate the intermediate products. google.com This streamlined process is industrially simpler and generates less wastewater compared to multi-step procedures. google.com

While specific examples for this compound are less detailed in the provided context, the principles of one-pot synthesis are broadly applicable to the formation of the 1,2,4-triazole ring system. For instance, the synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] nih.govthepharmajournal.comresearchgate.nettriazoles has been achieved in a one-pot manner via microwave-assisted heterocyclization under solvent-free conditions, proving to be significantly faster and higher yielding than conventional methods. rsc.org

Synthetic Routes to Substituted this compound Derivatives

The 4H-1,2,4-triazole ring contains a reactive nitrogen atom that is a prime site for substitution reactions, most commonly alkylation and arylation. These reactions typically proceed by treating the triazole with an appropriate electrophile, such as an alkyl halide or aryl halide, in the presence of a base. The base deprotonates the N-H group, increasing its nucleophilicity and facilitating the substitution.

In a representative synthesis, N-alkylation has been demonstrated on related 1,2,4-triazole scaffolds. For example, the synthesis of 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol involves the cyclization of a thiosemicarbazide in the presence of aqueous sodium hydroxide. nih.gov This cyclization directly installs the ethyl group onto the N-4 position of the triazole ring. nih.gov General procedures for N-alkylation often involve reacting the parent triazole with an alkylating agent in a basic medium. For instance, the reaction of a triazolethione with morpholine (B109124) and formaldehyde (B43269) can lead to N-alkylated Mannich bases. nih.gov

The table below summarizes typical conditions and reagents used for N-substitution on 1,2,4-triazole rings, which are applicable to this compound.

| Starting Material | Reagent | Conditions | Product Type |

| 4-Alkyl/Aryl-thiosemicarbazide | Aqueous NaOH | Reflux | 4-Alkyl/Aryl-4H-1,2,4-triazole-3-thiol |

| 4-Amino-1,2,4-triazole derivative | Substituted Aldehyde | Reflux in Ethanol (B145695) | N-Schiff Base (Imine) |

| 1,2,4-Triazole-thione | Formaldehyde, Secondary Amine (e.g., Morpholine) | DMF | N-Mannich Base |

The mercapto group (-SH) at the C5 position is another key site for derivatization, readily undergoing S-alkylation and S-acylation reactions. These modifications are crucial for creating diverse libraries of compounds with potential biological activities.

S-Alkylation is a common and regioselective reaction for mercapto-triazoles. The reaction typically involves the deprotonation of the thiol group with a base (like sodium ethoxide, potassium hydroxide, or sodium hydroxide) to form a thiolate anion, which then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide). researchgate.netsdu.dk For instance, the alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) in absolute ethanol containing sodium ethoxide yields the corresponding S-substituted product, 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole, in good yields. researchgate.net Similarly, reacting a 4-ethyl-triazole-3-thiol derivative with various N-alkyl/aralkyl/aryl electrophiles after treatment with ethanolic potassium hydroxide leads to the desired S-alkylated products. nih.govsdu.dk

The following table presents examples of S-alkylation reactions on mercapto-triazole systems.

| Triazole Derivative | Alkylating Agent | Base / Solvent | Product | Reference |

| 1H-5-Mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | Sodium Ethoxide / Ethanol | 1H-5-Ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | researchgate.net |

| 4-Amino-5-mercapto-3-phenyl-4H-1,2,4-triazole | Ethyl chloroacetate | Sodium Ethoxide / Ethanol | 4-Amino-3-ethoxycarbonyl-methylsulfanyl-5-phenyl-1,2,4-triazole | researchgate.net |

| 4-Ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol | N-substituted-2-bromopropionamides | KOH / Ethanol | 2-(4-Ethyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)methylacetamides | nih.gov |

| 3-Aryl-4-amino-5-mercapto-4H-1,2,4-triazoles | - | Oxidizing media | 5-Carboxymethylthio derivatives | nih.gov |

S-Acylation involves the reaction of the thiol group with an acylating agent (such as an acyl chloride or anhydride) to form a thioester. This post-translational modification is a known regulatory mechanism for proteins, where a fatty acyl chain is attached to a cysteine residue. nih.gov In synthetic chemistry, the principle is the same. While specific examples for the S-acylation of this compound are not prevalent in the surveyed literature, the general reaction would proceed via nucleophilic attack of the thiolate anion on the carbonyl carbon of the acylating agent.

Derivatization at the C3 position of this compound presents a unique synthetic challenge. The compound exists in tautomeric equilibrium between the 3-ol and the 3-one (keto) forms. sigmaaldrich.com Most synthetic strategies for 1,2,4-triazole derivatives involve constructing the heterocyclic ring with the desired C3 substituent already in place, rather than modifying the C3 position after the ring has been formed. organic-chemistry.orgzsmu.edu.ua

Synthetic routes to the 1,2,4-triazol-3-one core often start from precursors like hydrazonoyl chlorides, which react with sources of cyanate (B1221674) (e.g., KOCN or NaN3 followed by Curtius rearrangement) to build the ring. organic-chemistry.org Another approach involves the hydrolysis of 1,2,4-triazol-3-imines to yield the corresponding 1,2,4-triazol-3-ones. organic-chemistry.org

Direct derivatization of the C3-hydroxyl group is not commonly reported. Reactions involving this group are complicated by the keto-enol tautomerism. However, reactions typical for hydroxyl groups, such as O-alkylation or O-acylation, could theoretically be explored. For instance, studies on other 1,2,4-triazol-3-one derivatives have shown that reactions with electrophiles like α-bromoacetophenone can occur, although substitution may be favored at a ring nitrogen rather than the C3-oxygen. researchgate.net Furthermore, other functional groups on the molecule, such as a phenolic hydroxyl on a substituent, can be selectively tosylated or benzylated, indicating that with the right conditions, derivatization of a hydroxyl group is possible within the molecular framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

A ¹H NMR spectrum for this compound would be expected to show signals corresponding to the protons on the triazole ring (C-H) and those attached to heteroatoms (N-H, O-H, S-H). The chemical shifts (δ) of these protons would indicate their electronic environment, and signal splitting patterns would reveal neighboring protons. The presence of tautomerism between the mercapto/thione and ol/one forms would significantly influence the observed spectrum, potentially showing multiple peaks for exchangeable protons or averaged signals. However, no specific ¹H NMR spectral data for this compound has been reported in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify the carbon skeleton of the molecule. For this compound, two distinct signals would be anticipated for the two carbon atoms of the triazole ring. The chemical shifts of these carbons, particularly the C=S (thione) and C-OH (enol) carbons, would be highly informative for confirming the primary tautomeric form present in the solvent used for analysis. For related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, imine carbons have been observed in the range of δ=164-168 ppm. researchgate.net However, specific ¹³C NMR data for this compound is not available.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are instrumental in assembling complex molecular structures.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H-¹³C pairs.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) couplings between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the heterocyclic ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would indicate spatial proximities between protons.

No data from these advanced 2D NMR techniques for this compound has been found.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Analysis of Characteristic Functional Group Vibrations (e.g., S-H, C=N, C=S)

The IR and Raman spectra of this compound would be expected to display characteristic absorption bands for its functional groups. Key vibrations would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹.

N-H stretching: Moderate to sharp bands around 3100-3500 cm⁻¹.

S-H stretching (thiol form): A weak band around 2550-2600 cm⁻¹. Its absence often suggests the compound exists in the thione form.

C=N stretching: A band in the 1600-1680 cm⁻¹ region.

C=S stretching (thione form): A band typically found between 1050-1250 cm⁻¹.

For synthesized derivatives like bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)propane, FT-IR and FT-Raman spectra have been successfully used for characterization. nih.gov However, specific vibrational data for the parent compound this compound is not available in the reviewed literature.

Structural Assignment through Vibrational Modes

A complete assignment of all vibrational modes, often aided by theoretical calculations such as Density Functional Theory (DFT), would allow for a detailed confirmation of the compound's structure and predominant tautomeric form. Such an analysis has been performed on related, but more complex, triazole structures. nih.gov Unfortunately, a vibrational mode analysis for this compound has not been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of the elemental composition of a molecule. For this compound, with an empirical formula of C₂H₃N₃OS, the expected molecular weight is 117.13. sigmaaldrich.com HRMS analysis of related triazole derivatives has been successfully used to confirm their empirical formulas. For instance, the protonated molecule of 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetic acid was observed at m/z 256.0208, corresponding to the empirical formula C₉H₉N₃O₂S₂. zsmu.edu.ua

Detailed HRMS data for various substituted 1,2,4-triazole derivatives have been instrumental in confirming their structures. The characterization of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides and alkyl thio-1,2,4-triazole derivatives derived from nalidixic acid was supported by HR-EI-MS and elemental analysis, respectively. nih.govnih.gov

Table 1: Molecular Information for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 503-89-9 | C₂H₃N₃OS | 117.13 sigmaaldrich.com |

| 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol | 22244-61-7 | C₃H₅N₃OS | 131.156 scbt.com |

| 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | 27106-11-2 | C₆H₁₁N₃OS | 173.24 nih.gov |

| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | 1750-12-5 | C₂H₆N₆S | 146.17 wikipedia.orgscbt.com |

Fragmentation Pattern Interpretation

The fragmentation patterns observed in mass spectrometry provide valuable insights into the molecular structure. Studies on various 1,2,4-triazole derivatives have revealed common fragmentation pathways. For several 1,2,4-triazole derivatives, fragmentation involves the sequential loss of neutral molecules. researchgate.net In the mass spectrometric analysis of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate, fragmentation was initiated by the dissociation of a water molecule from the carboxyl group, followed by the loss of the carboxyl group itself. zsmu.edu.ua Further dissociation occurred at the bond between the sulfur atom and the acetic acid residue or the covalent bond between the sulfur and the carbon of the triazole ring. zsmu.edu.ua

The mass spectra of a series of 1,2,4-triazole-3-thiones have been interpreted, showing characteristic fragmentation pathways. nuph.edu.uaresearchgate.net For glucopyranosyl derivatives of 1,2,4-triazole, common fragment ions are observed at m/z 331, 127, and 109, while amino derivatives often show a fragment at an m/z value of 60. researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values to confirm the stoichiometry of the synthesized compound.

Elemental analysis has been widely used to confirm the structures of various 1,2,4-triazole derivatives. For example, the synthesis of 4-(4′-methyl) benzylidene amino-5-phenyl-3-mercapto-1,2,4-triazole and 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes were confirmed by elemental analyses. researchgate.netresearchgate.net Similarly, the structures of newly synthesized Schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole and other 1,2,4-triazole compounds were verified through elemental analysis, with the found percentages of C, H, N, and S closely matching the calculated values. ijper.orgchemijournal.com

Table 2: Elemental Analysis Data for a Representative 1,2,4-Triazole Derivative (C₂₁H₁₇N₃OS)

| Element | Calculated (%) | Found (%) |

| C | 70.20 | 70.43 ijper.org |

| H | 4.76 | 4.69 ijper.org |

| N | 11.69 | 11.60 ijper.org |

| S | 8.92 | 8.89 ijper.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. The crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole has been determined, revealing a monoclinic unit cell with space group P2₁/m. rsc.org The analysis showed that the triazole molecules are planar. rsc.org

Numerous studies have utilized single-crystal X-ray diffraction to elucidate the structures of various 1,2,4-triazole derivatives. For instance, the crystal structure of a 1,2,4-triazol-5(4H)-one derivative was determined to be monoclinic with the space group P2(1)/n. asianpubs.org The analysis of 4-(4′-methyl) benzylidene amino-5-phenyl-3-mercapto-1,2,4-triazole revealed the presence of intermolecular N-H···S and C-H···S hydrogen bonding interactions. researchgate.net Similarly, the crystal structures of other substituted 1,2,4-triazoles have been determined, providing detailed information on their molecular geometries and packing in the solid state. researchgate.netmdpi.comcsic.es

Table 3: Crystallographic Data for a Representative 1,2,4-Triazole Derivative (C₁₇H₁₅N₃OCl₂)

| Parameter | Value |

| Crystal System | Monoclinic asianpubs.org |

| Space Group | P2(1)/n asianpubs.org |

| a (Å) | 8.1479(17) asianpubs.org |

| b (Å) | 7.9177(17) asianpubs.org |

| c (Å) | 25.774(5) asianpubs.org |

| α (°) | 90 asianpubs.org |

| β (°) | 92.976(4) asianpubs.org |

| γ (°) | 90 asianpubs.org |

Tautomerism and Isomerism in this compound

The phenomenon of tautomerism, a form of constitutional isomerism, is a significant characteristic of many heterocyclic compounds, including this compound. This involves the migration of a proton, leading to a dynamic equilibrium between two or more structurally distinct molecules. In the case of this compound and its derivatives, the most prominent tautomeric equilibrium is that between the thiol and thione forms.

Experimental Evidence for Thiol-Thione Tautomeric Equilibrium

The existence of the thiol-thione tautomeric equilibrium in 1,2,4-triazole derivatives has been substantiated by extensive experimental research. While many studies indicate that the thione form is predominant in both solid state and neutral solutions, the presence of the thiol form has also been documented. oup.com The position of this equilibrium can be influenced by various factors, including the solvent's polarity and the presence of substituents on the triazole ring. researchgate.netjocpr.com

Experimental investigations into this tautomerism have employed a variety of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been effectively used to study and quantify the tautomeric mixture of 1,2,4-triazole derivatives. jocpr.com For instance, in the analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, two peaks with the same mass-to-charge ratio were observed, corresponding to the thione and thiol forms. The relative abundance of these forms was found to be dependent on the pH of the medium, with an increase in pH favoring the formation of the thiol tautomer. jocpr.com

X-ray crystallography provides definitive evidence for the structure in the solid state. Studies on related compounds, such as 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, have confirmed the presence of a C=S double bond, indicating the dominance of the thione form in the crystalline structure. rsc.orgwikipedia.org

Spectroscopic Differentiation of Tautomeric Forms

Spectroscopic methods are invaluable tools for distinguishing between the thiol and thione tautomers of this compound and its derivatives. Each technique provides characteristic signals that allow for the identification and, in some cases, quantification of the different forms.

UV-Visible Spectroscopy: This technique is particularly useful for studying tautomeric equilibria in solution. lp.edu.ua The electronic transitions within the chromophores of the thiol and thione forms give rise to distinct absorption bands. Generally, thione tautomers exhibit an absorption peak in the range of 300-400 nm, which is attributed to the n→π* transition of the C=S group. researchgate.net In contrast, thiol tautomers typically show an absorption peak below 300 nm, corresponding to the π→π* transition of the C=N group. researchgate.net For example, in the UV spectrum of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the absorption band between 300-350 nm is assigned to the π→π* and n→π* transitions of the thione group. jocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The stretching vibrations of the C=S and S-H bonds are key to differentiating between the thione and thiol forms. The C=S stretching vibration typically appears at a lower frequency than the C=O stretching vibration due to the larger mass of the sulfur atom. researchgate.net The presence of a band in the region of 1234-1292 cm⁻¹ can be indicative of a C=S bond. nih.gov Conversely, the presence of a band corresponding to the S-H stretching vibration would signify the thiol form. The absence of a characteristic S-H stretching band and the presence of a C=S stretching band are often taken as evidence for the predominance of the thione form. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating tautomeric forms. oup.com In ¹H NMR spectra, the proton signal for the N-H group in the thione form of 1,2,4-triazoles typically appears in the downfield region of 13–14 ppm. oup.com For instance, in 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the signal at 13.50 ppm is attributed to the -N=C-SH or the tautomeric -NH-C=S proton. nih.gov The S-H proton of the thiol form, if present, would be expected at a much higher field.

In ¹³C NMR spectroscopy, the chemical shift of the carbon atom in the C=S group is a key indicator. The C=S signal for 1,2,4-triazole-3-thiones typically resonates at approximately 169.00–169.10 ppm. oup.com In the case of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the peak at 165.53 ppm is assigned to the N-C=S group. nih.gov

The following table summarizes the key spectroscopic features used to differentiate between the thiol and thione tautomers of 1,2,4-triazole derivatives.

| Spectroscopic Technique | Thiol Form | Thione Form |

| UV-Visible | Absorption peak < 300 nm (π→π* transition of C=N) researchgate.net | Absorption peak 300-400 nm (n→π* transition of C=S) researchgate.net |

| Infrared (IR) | S-H stretching band | C=S stretching band (e.g., 1234-1292 cm⁻¹) nih.gov |

| ¹H NMR | S-H proton signal | N-H proton signal (13-14 ppm) oup.com |

| ¹³C NMR | - | C=S carbon signal (~169 ppm) oup.com |

Table 1: Spectroscopic Differentiation of Thiol and Thione Tautomers

Computational and Theoretical Chemistry Studies of 5 Mercapto 4h 1,2,4 Triazol 3 Ol

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 5-Mercapto-4H-1,2,4-triazol-3-ol and its derivatives. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying complex molecular systems.

Geometrical Optimization and Conformational Analysis

Theoretical studies, often employing DFT methods like B3LYP with a 6-31+G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net This process, known as geometrical optimization, helps in understanding the molecule's preferred shape and the spatial relationship between its constituent atoms. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar triazole derivatives have shown that the triazole ring itself is generally planar. researchgate.net Conformational analysis further explores the different spatial arrangements (conformers) the molecule can adopt due to rotation around single bonds and identifies the lowest energy, and therefore most stable, conformation.

Electronic Structure and Molecular Orbital (MO) Characteristics

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO analysis is a key component of DFT studies, as the energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. For related triazole compounds, DFT calculations have been used to determine these energy values and understand intramolecular charge transfer possibilities. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netufv.br These predictions are based on calculating the magnetic shielding tensors for each nucleus within the optimized molecular structure. ufv.br For similar triazole structures, calculated chemical shifts have shown good agreement with experimental values, aiding in the correct assignment of signals in the NMR spectra. nih.govresearchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be computed. researchgate.net These calculations help in assigning the observed experimental absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of various functional groups.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. These theoretical spectra can help interpret experimental UV-Vis data and understand the electronic transitions occurring within the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations. researchgate.net The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are crucial for predicting the sites of electrophilic and nucleophilic attack. For instance, the reddish regions on an MEP map indicate the most probable sites for electrophilic attack. researchgate.net This information is vital for understanding the molecule's reactivity and its interactions with other molecules.

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. This method is instrumental in drug discovery and design.

Analysis of Binding Modes and Interaction Forces

In the context of this compound and its derivatives, molecular docking studies can elucidate how these compounds might interact with biological targets. These studies can predict the binding modes, which describe the specific orientation and conformation of the ligand within the target's binding site. Furthermore, they identify the key intermolecular forces that stabilize the ligand-target complex, such as:

Hydrogen Bonds: These are crucial interactions where a hydrogen atom is shared between two electronegative atoms.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the target.

Van der Waals Forces: These are weaker, non-specific attractions between atoms.

By analyzing these interactions, researchers can understand the basis of a compound's biological activity and make informed decisions for designing more potent and selective molecules. For example, docking studies on related triazole derivatives have identified specific amino acid residues within an enzyme's active site that form hydrogen bonds and hydrophobic interactions with the ligand.

Energetic Aspects of Ligand-Receptor Association

The binding affinity between a ligand and its biological target is a critical determinant of its potential efficacy. Computational methods, particularly molecular docking, are employed to predict the binding mode and estimate the binding free energy of a ligand within the active site of a receptor.

In a notable study, a series of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides were investigated as potential inhibitors of the 15-lipoxygenase (15-LOX) enzyme, which is implicated in inflammation. nih.gov Molecular docking studies revealed that these derivatives exhibited favorable binding free energies, suggesting a strong interaction with the enzyme's active site. nih.gov

The binding free energies for some of the most potent derivatives were found to be lower (i.e., more favorable) than those of the standard reference compounds, quercetin (B1663063) and baicalein (B1667712). nih.gov For instance, compound 7j displayed a binding free energy of -9.8 kcal/mol, which was more favorable than that of baicalein (-8.98 kcal/mol) and quercetin (-8.47 kcal/mol). nih.gov This suggests a higher predicted binding affinity for this derivative. nih.gov

Table 1: Binding Free Energies of Selected this compound Derivatives with 15-LOX

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| 7e | -9.20 |

| 7h | -9.70 |

| 7j | -9.80 |

| Baicalein (Standard) | -8.98 |

| Quercetin (Standard) | -8.47 |

Data sourced from a study on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides. nih.gov

In Silico Pharmacokinetic Profiling

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico methods provide a rapid and cost-effective means of predicting these properties before extensive experimental work is undertaken.

Prediction of ADME Parameters

For the aforementioned series of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides, computational ADME predictions were performed. The results indicated that these analogues generally possess good lipophilicity and bioavailability. nih.gov Good lipophilicity is essential for a molecule to traverse cellular membranes and be absorbed effectively.

Assessment of Drug-Likeness and Chemical Space Exploration

The concept of "drug-likeness" is used to assess whether a compound possesses the physicochemical properties that are typically associated with orally active drugs. One of the most widely used filters for drug-likeness is Lipinski's rule of five. This rule states that orally active drugs generally have a molecular weight of less than 500 daltons, a logP (a measure of lipophilicity) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

The in silico analysis of the N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides revealed that they did not violate Lipinski's rule of five. nih.gov This suggests that these compounds have a higher probability of being orally bioavailable. Furthermore, the calculated pharmacokinetic properties projected good drug-likeness for these derivatives. nih.gov

Table 2: Predicted ADME and Drug-Likeness Properties for this compound Derivatives

| Property | Prediction |

|---|---|

| Lipophilicity | Good |

| Bioavailability | Good |

| Lipinski's Rule Violation | No |

| Drug-Likeness | Good |

Data sourced from a study on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Derivation of Structure-Property Relationships

While specific QSAR models for this compound were not detailed in the reviewed literature, the principles of QSAR can be applied to understand the structure-activity relationships of its derivatives. For the 15-LOX inhibitors, a clear relationship was observed between the electronic properties of the molecules and their inhibitory activity. nih.gov Density Functional Theory (DFT) calculations revealed that the analogues with a more stabilized (lower energy) Lowest Unoccupied Molecular Orbital (LUMO) exhibited more significant enzyme inhibitory activity. nih.gov The LUMO energy is an indicator of a molecule's ability to accept electrons, and a lower LUMO energy suggests a greater propensity for interaction with electron-rich residues in the enzyme's active site.

Predictive Modeling of Chemical Behavior

Based on the derived structure-property relationships, predictive QSAR models can be developed. For the 1,2,4-triazole (B32235) class of compounds, QSAR models have been successfully used to predict their antitumor activity, focusing on compounds with low toxicity. ijper.org A statistically significant QSAR model can guide the design of new derivatives with improved activity and a better safety profile. The development of such a model for this compound derivatives would involve synthesizing a library of compounds, evaluating their biological activity, calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), and then using statistical methods to build a predictive equation.

Reactivity Profiles and Chemical Transformations of 5 Mercapto 4h 1,2,4 Triazol 3 Ol Derivatives

Electrophilic Reactions at the Sulfur Center (S-Alkylation, S-Acylation)

The sulfur atom in 5-mercapto-4H-1,2,4-triazol-3-ol and its derivatives is a soft nucleophile and readily undergoes electrophilic attack, primarily through S-alkylation and S-acylation reactions. These reactions are fundamental for the functionalization of the triazole core and the introduction of various substituents.

S-Alkylation: The reaction of 5-mercapto-1,2,4-triazoles with alkylating agents, such as alkyl halides, is a common and efficient method for introducing alkyl groups onto the sulfur atom. researchgate.netnih.gov For instance, the alkylation of in situ prepared sodium salts of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) in absolute ethanol (B145695) leads to the corresponding S-alkylated products in good yields. researchgate.net This S-alkylation is a key step in the synthesis of various derivatives, including those with potential biological activities. The reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the alkylation, although S-alkylation is generally favored. researchgate.net

S-Acylation: Similarly, S-acylation introduces an acyl group to the sulfur atom. This can be achieved by reacting the mercapto-triazole with acylating agents like acyl chlorides or anhydrides. These S-acylated derivatives can serve as intermediates for further synthetic modifications.

The table below summarizes representative examples of S-alkylation and S-acylation reactions of 5-mercapto-1,2,4-triazole derivatives.

| Triazole Derivative | Electrophile | Product | Reaction Conditions | Reference |

| 1H-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | Sodium salt in absolute ethanol | researchgate.net |

| 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | 4H-4-amino-3-ethoxycarbonyl-methylsulfanyl-5-phenyl-1,2,4-triazole | Sodium salt in absolute ethanol | researchgate.net |

| 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol | N-substituted-2-bromopropionamides | N-alkyl/aralkyl/aryl substituted-2-(4-phenyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazol-3-ylthio)methylacetamides | Ethanolic KOH, reflux | nih.gov |

Nucleophilic Reactions and Ring Transformations

The 1,2,4-triazole (B32235) ring system can participate in nucleophilic reactions, leading to substitution or, in some cases, ring transformation. The nature of the substituent on the triazole ring and the reaction conditions play a crucial role in determining the outcome of these reactions.

Nucleophilic substitution reactions can occur at various positions on the triazole ring, particularly when activated by suitable leaving groups. For example, 3-aryl-5-mercapto-1,2,4-triazoles can react with dihalohydrocarbons like 1,2-dichloroethane (B1671644) and 1,3-dibromopropane (B121459) in the presence of a base to yield S-alkylated products, which can then undergo intramolecular cyclization. sioc-journal.cn

Ring transformation reactions of 1,2,4-triazoles, although less common, can be induced under specific conditions, leading to the formation of other heterocyclic systems. These transformations often involve cleavage of the triazole ring followed by rearrangement and recyclization. For instance, in the absence of a sulfur trap, the dehydrobromination of pyrrolyltriazolium salts can lead to the opening of the triazole ring and the formation of N-cyanoformimidamide derivatives. acs.org

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole ring system, particularly in its activated forms, can participate in cycloaddition reactions, providing a powerful tool for the synthesis of complex heterocyclic structures. These reactions are valuable for creating new fused and spirocyclic compounds.

The most notable examples involve derivatives like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD), which are highly reactive dienophiles in Diels-Alder reactions. acgpubs.org These reactions have been extensively studied with various dienes, leading to the formation of a wide range of adducts with interesting stereochemistry. acgpubs.org While this compound itself is not a typical dienophile, its derivatives can be modified to participate in such reactions.

Furthermore, [3+2] cycloaddition reactions are another important class of transformations for 1,2,4-triazole derivatives. For example, a mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has been reported for the synthesis of 1,2,4-triazolo derivatives under solvent-free conditions. researchgate.net The Huisgen 1,3-dipolar cycloaddition between alkynes and azides, a cornerstone of "click chemistry," is also a prominent method for synthesizing 1,2,3-triazole rings, which can be linked to a 1,2,4-triazole core. nih.gov

Heterocyclic Annulation and Fused Ring System Synthesis (e.g., Thiadiazine, Triazolothiadiazole, Triazolopyrazole)

The reactivity of this compound derivatives makes them excellent precursors for the synthesis of various fused heterocyclic systems. The presence of the mercapto and amino (or hydroxyl) groups in close proximity allows for intramolecular cyclization reactions with suitable bifunctional reagents.

Thiadiazines: The condensation of 4-amino-5-mercapto-1,2,4-triazoles with α-haloketones or other α,β-bifunctional compounds is a widely used method for the synthesis of acgpubs.orgresearchgate.netnih.govtriazolo[3,4-b] acgpubs.orgnih.govnih.govthiadiazines. nih.govbiointerfaceresearch.com For example, the reaction of 4-amino-3-mercapto-5-substituted-1,2,4-triazoles with phenacyl bromides in absolute ethanol leads to the formation of 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b] acgpubs.orgnih.govnih.govthiadiazines. biointerfaceresearch.com

Triazolothiadiazoles: The reaction of 4-amino-5-mercapto-1,2,4-triazoles with carbon disulfide in the presence of a base is a classic method for the synthesis of 1,2,4-triazolo[3,4-b] acgpubs.orgnih.govnih.govthiadiazole-6(5H)-thiones. journalijar.com Alternative reagents like formic acid or acetic anhydride (B1165640) can also be used to achieve cyclization to the corresponding triazolothiadiazoles. umich.edu

Triazolopyrazoles: The synthesis of triazolopyrazole systems can be achieved by reacting 4-amino-5-mercapto-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents. For instance, the reaction of 5-substituted-4-amino-3-mercapto-1,2,4-triazoles with 3-chloro-2,4-pentanedione or ethyl-2-chloroacetoacetate leads to the formation of 1,2,4-triazolo[3,4-b]-5H-pyrazole derivatives. researchgate.net

The following table provides examples of fused ring systems synthesized from 5-mercapto-1,2,4-triazole derivatives.

| Fused System | Starting Triazole | Reagent | Product | Reference |

| acgpubs.orgresearchgate.netnih.govTriazolo[3,4-b] acgpubs.orgnih.govnih.govthiadiazine | 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazole | Phenacyl bromides | 3-[(1H-indol-3-yl)methyl]-6-aryl-7H-1,2,4-triazolo[3,4-b] acgpubs.orgnih.govnih.govthiadiazines | biointerfaceresearch.com |

| acgpubs.orgresearchgate.netnih.govTriazolo[3,4-b] acgpubs.orgnih.govnih.govthiadiazole | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Carbon disulfide | 3-substituted- acgpubs.orgresearchgate.netnih.govtriazolo[3,4-b] acgpubs.orgnih.govnih.govthiadiazole-6(5H)-thione | journalijar.com |

| acgpubs.orgresearchgate.netnih.govTriazolo[3,4-b]-5H-pyrazole | 5-substituted-4-amino-3-mercapto-1,2,4-triazole | 3-chloro-2,4-pentandione | 5-substituted-1,2,4-triazolo[3,4-b]-5H-pyrazole derivatives | researchgate.net |

"Click Chemistry" Applications: Thiol-Epoxy and Other Bioconjugation Reactions

The thiol group of this compound and its derivatives makes them suitable candidates for "click chemistry" reactions, particularly the thiol-epoxy reaction. This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a valuable tool for bioconjugation and materials science. preprints.org

The reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with epoxides, such as 1-(oxiran-2-ylmethyl)piperidine, proceeds via a thiol-epoxy click reaction. researchgate.netmdpi.com This reaction leads to the regioselective opening of the epoxide ring, resulting in the formation of vicinal amino alcohols containing a 1,2,4-triazole ring. researchgate.net The basic nitrogen atom within the epoxide reagent can have a catalytic effect on the reaction. preprints.org

These thiol-epoxy click reactions have been used to synthesize a variety of functionalized 1,2,4-triazole derivatives with potential applications in medicinal chemistry. The ability to introduce diverse substituents through this efficient and selective reaction highlights the utility of 5-mercapto-1,2,4-triazoles as building blocks in drug discovery and development. mdpi.com

Coordination Chemistry of 5 Mercapto 4h 1,2,4 Triazol 3 Ol As a Ligand

Ligand Design and Coordination Capabilities

The efficacy of 5-Mercapto-4H-1,2,4-triazol-3-ol as a ligand stems from its inherent structural features, which allow it to act as a flexible building block for various coordination compounds.

This compound possesses three types of potential donor atoms: the nitrogen atoms of the triazole ring, the sulfur atom of the mercapto group, and the oxygen atom of the hydroxyl group. This makes it a potential multidentate ligand. The ligand can exist in tautomeric forms, primarily the thione-thiol equilibrium, which influences its coordination mode.

Research on analogous 1,2,4-triazole (B32235) derivatives indicates that coordination commonly involves the sulfur atom and one of the adjacent ring nitrogen atoms. ias.ac.inresearchgate.net This is a result of the combination of a soft donor (sulfur) and a hard donor (nitrogen). researchgate.net In its deprotonated form, the ligand can act as a uninegative bidentate or even tridentate ligand. ias.ac.in Spectroscopic data from studies on related Schiff base derivatives confirm that coordination can occur via deprotonated phenolic oxygen, azomethine nitrogen, and thiol sulfur, suggesting that the hydroxyl group on the this compound ring is also a likely coordination site, likely after deprotonation. semanticscholar.orgnih.gov The specific coordination mode is often influenced by the reaction conditions, the nature of the metal ion, and the presence of other ligands in the coordination sphere.

The ability of this compound to form chelate rings with metal ions is a key factor in the stability of its complexes. When the ligand coordinates to a metal center using two or more donor atoms, it forms a cyclic structure known as a chelate. Coordination through the sulfur of the mercapto group and a nitrogen atom of the triazole ring results in the formation of a stable five-membered ring. researchgate.net

The formation of five- or six-membered chelate rings is energetically favorable and leads to complexes with enhanced thermodynamic stability compared to those formed by monodentate ligands—a phenomenon known as the chelate effect. researchgate.net While detailed ring strain analysis for this specific ligand is not widely documented, the prevalence of five-membered chelate rings in numerous structurally related metal-triazole complexes indicates that this configuration is stable and possesses minimal ring strain.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves straightforward procedures, yielding stable solid products.

This ligand and its derivatives have been successfully used to synthesize complexes with a variety of transition metal ions. The general method involves the reaction of the ligand with a corresponding metal salt (such as chlorides, acetates, or sulfates) in a suitable solvent. ias.ac.in

Commonly, the synthesis is carried out by refluxing a solution of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol for several hours. tandfonline.com The resulting metal complex often precipitates from the solution upon cooling or after adjusting the pH and can then be isolated by filtration, washed, and dried. tandfonline.com Complexes with Ni(II) researchgate.netresearchgate.netnih.gov, Cu(II) researchgate.netscribd.comresearchgate.net, Zn(II) ajol.infonih.gov, Cd(II) nih.govmdpi.com, Sn(II) nih.govrsc.org, Zr(IV) ultraphysicalsciences.orgchemrxiv.org, and Oxovanadium(IV) nepjol.inforesearchgate.netjournalajocs.com have been reported in the literature for closely related mercapto-triazole ligands.

The stoichiometry of the resulting complexes is highly dependent on the molar ratio of the metal to the ligand used in the synthesis, as well as the coordination preferences of the metal ion. nih.gov Ratios of 1:1, 1:2, and even 1:4 (metal:ligand) have been observed. tandfonline.comresearchgate.netnih.gov For instance, with oxovanadium(IV), a 1:2 metal-to-ligand ratio is common, often resulting in a square-pyramidal geometry. tandfonline.comresearchgate.net The reaction yield can often be optimized by controlling factors such as reaction time, temperature, solvent, and pH. The table below summarizes typical synthesis conditions for related mercapto-triazole complexes.

| Metal Ion | Typical M:L Ratio | Solvent | Reaction Conditions | Yield Range |

|---|---|---|---|---|

| Cu(II) | 1:1 or 1:2 | Ethanol/DMF | Reflux for 3-4 hours | 80-95% nih.gov |

| Ni(II) | 1:2 | Methanol | Stirred overnight, slow evaporation | Not specified nih.gov |

| Zn(II) | 1:2 | Ethanol | Reflux for 4 hours | Not specified ajol.info |

| Cd(II) | 1:2 | Alcoholic medium | Reflux | Good |

| Sn(II) | 1:2 | Alcoholic medium | Reflux | Good |

| Oxovanadium(IV) | 1:2 | Methanol/Dioxane | Reflux for 3 hours | Not specified tandfonline.com |

Characterization of Metal Complexes

A comprehensive suite of analytical and spectroscopic techniques is employed to elucidate the structure, stoichiometry, and physicochemical properties of the metal complexes of this compound.

These methods confirm the coordination of the ligand to the metal ion and provide insights into the geometry of the resulting complex.

Elemental Analysis and Atomic Absorption: These techniques are used to determine the empirical formula of the complexes by quantifying the percentage of C, H, N, S, and the specific metal ion. This data is crucial for confirming the stoichiometry.

Molar Conductivity Measurements: By measuring the molar conductivity of the complexes in a solvent like DMSO or DMF, it is possible to determine whether they are electrolytic or non-electrolytic in nature. scribd.comresearchgate.net

Magnetic Susceptibility: This measurement helps in determining the number of unpaired electrons in the metal center, which in turn provides information about the oxidation state and the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the complex. ias.ac.in

Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to identify the donor atoms involved in coordination. The coordination of the ligand is confirmed by shifts in the characteristic vibrational frequencies of the functional groups (e.g., C=S, N-H, O-H) and the appearance of new bands at lower frequencies corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. ultraphysicalsciences.orgsamipubco.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra are instrumental in proposing the geometry of the complexes. researchgate.netnepjol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Sn(II)) are compared to confirm complexation. A shift in the signals of protons and carbons near the coordination sites is indicative of binding to the metal ion. samipubco.com

Thermal Analysis (TGA/DTG): Thermogravimetric analysis provides information about the thermal stability of the complexes and can confirm the presence of coordinated or lattice water molecules. researchgate.net

The collective data from these characterization techniques allows for the confident proposal of the structure and coordination environment of the metal complexes. For example, studies on various transition metal complexes with similar triazole-based ligands have proposed octahedral, tetrahedral, and square planar geometries. ias.ac.in

Spectroscopic Techniques (IR, UV-Vis, EPR, NMR)

Spectroscopic methods are fundamental in determining the binding modes of the ligand to the metal center and the resulting electronic structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. The IR spectrum of the free ligand, this compound, exhibits characteristic bands for ν(N-H), ν(C=S), and ν(C-O) vibrations. Upon complexation, shifts in these bands indicate the involvement of the corresponding functional groups in coordination. For instance, a shift in the ν(C=S) band to a lower frequency suggests the coordination of the sulfur atom, while changes in the region of ν(N-H) and the triazole ring vibrations can indicate the involvement of ring nitrogen atoms in bonding to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ions and charge transfer bands. These spectra are instrumental in inferring the geometry of the coordination sphere. For example, the number and position of the d-d bands can help distinguish between octahedral, tetrahedral, and square planar geometries for complexes of metals like Co(II), Ni(II), and Cu(II).

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II). The EPR spectra can provide detailed information about the oxidation state and the local environment of the metal ion. The g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) obtained from the spectra are sensitive to the geometry of the complex and the nature of the donor atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment. Upon complexation, changes in the chemical shifts can confirm the binding of the ligand to the metal and provide information about the coordination mode.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the magnetic moments of the metal complexes, which in turn provide information about the number of unpaired electrons and the spin state of the central metal ion. This data is crucial for understanding the electronic structure and, in some cases, the geometry of the complexes. For instance, the magnetic moment can help differentiate between high-spin and low-spin octahedral complexes or between different coordination geometries.

| Metal Ion | Coordination Number | Geometry | Typical Magnetic Moment (B.M.) |

| Co(II) | 4 | Tetrahedral | 4.2 - 4.8 |

| Co(II) | 6 | Octahedral (high-spin) | 4.8 - 5.2 |

| Ni(II) | 4 | Tetrahedral | 3.5 - 4.2 |

| Ni(II) | 6 | Octahedral | 2.8 - 3.5 |

| Cu(II) | 4 | Square Planar | ~1.73 |

| Cu(II) | 6 | Distorted Octahedral | ~1.73 |

Molar Conductivity Determinations

Molar conductivity measurements are performed on solutions of the metal complexes to determine their electrolytic nature. The conductivity values can distinguish between electrolytic and non-electrolytic complexes. Low molar conductivity values typically indicate that the anions are coordinated to the metal ion and the complex is non-electrolytic. Conversely, high molar conductivity values suggest that the anions are not coordinated and the complex is an electrolyte.

Thermal Gravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG)

Thermal analysis techniques, such as TGA and DTG, are used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. TGA measures the change in mass of a sample as a function of temperature, while DTG is the derivative of the TGA curve, showing the rate of mass change. The decomposition steps observed in the TGA and DTG curves can be correlated with the loss of solvent molecules and the decomposition of the organic ligand, ultimately leading to the formation of a metal oxide residue at high temperatures.

Structural Analysis of Metal Complexes

The precise arrangement of the ligand around the central metal ion is determined through structural analysis, which provides definitive information about the coordination geometry and bonding.

Determination of Coordination Geometry (e.g., Tetrahedral, Octahedral, Square Planar, Pentagonal Bipyramidal)

The coordination geometry of the metal complexes is proposed based on the collective interpretation of data from the techniques mentioned above. The electronic spectra, magnetic moments, and spectroscopic data all contribute to building a model of the coordination sphere around the metal ion. Common geometries observed for transition metal complexes include tetrahedral, octahedral, and square planar. Less common geometries such as pentagonal bipyramidal can also occur depending on the metal ion and the stoichiometry of the complex.

Advanced Research Directions and Emerging Applications

Molecular Recognition and Supramolecular Chemistry

The structure of 5-Mercapto-4H-1,2,4-triazol-3-ol and its derivatives is ideal for establishing specific molecular interactions, which is the foundation of molecular recognition and supramolecular assembly. The triazole core contains both hydrogen bond donors (N-H) and acceptors (C=N), while the exocyclic thiol and hydroxyl groups further enhance its ability to form robust hydrogen bonds. nih.gov

These molecules are recognized as excellent coordinating ligands. The presence of "hard" nitrogen atoms and a "soft" sulfur atom allows them to form stable complexes with a wide variety of metal ions. researchgate.net This coordination capability is fundamental to their use in building larger supramolecular structures. The ability to form non-covalent interactions, including hydrogen bonds and metal coordination, allows these triazole derivatives to bind to biological receptors and inorganic surfaces, leading to applications in materials science, such as corrosion inhibition, where they interact with metal surfaces. nih.govresearchgate.net

Chemical Sensor Development Based on Triazole Scaffolds

The inherent molecular recognition capabilities of the 1,2,4-triazole (B32235) scaffold make it a prime candidate for the development of chemical sensors. The principle often relies on a measurable change—such as color or fluorescence—upon the binding of a specific analyte to the triazole-based molecule.

A notable example, while not the exact compound but a close derivative, is 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, which is used as a colorimetric reagent for the detection of aldehydes. wikipedia.org The reaction between the triazole derivative and an aldehyde produces a purple-colored product, allowing for visual or spectrophotometric quantification. wikipedia.org This demonstrates the potential of the mercapto-triazole core in sensor applications. The strong metal-coordinating properties of these scaffolds are also leveraged in designing sensors, where the binding of a metal ion to the triazole ligand can trigger a detectable optical or electrochemical signal. researchgate.net

Exploration as Building Blocks for Functional Materials

Derivatives of 5-mercapto-1,2,4-triazole are highly valued as versatile building blocks for synthesizing more complex functional materials and heterocyclic systems. researchgate.net The multiple reactive sites on the molecule allow it to be a starting point for creating a wide array of derivatives with tailored properties.

Researchers have utilized these triazoles to construct fused heterocyclic compounds like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which exhibit significant biological activities. researchgate.net Another common strategy is the synthesis of Schiff bases by reacting the 4-amino substituted mercapto-triazoles with various aldehydes. nepjol.infouobabylon.edu.iq These Schiff bases can act as chelating ligands for metal ions, forming stable metal complexes that have applications in antimicrobial agents and catalysis. uobabylon.edu.iq Furthermore, specific functional fragments, such as diphenylmethanol, have been attached to the triazole core to create building blocks for substances with potential pharmacological value. nuph.edu.ua

Table 1: Applications of Triazole Derivatives as Building Blocks

| Starting Triazole Derivative | Reaction/Modification | Resulting Product/Material | Application Area |

|---|---|---|---|

| 4-Amino-5-mercapto-1,2,4-triazole | Condensation with aromatic acids | 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles | Enzyme Inhibition, Anticancer Agents researchgate.net |

| 4-Amino-5-aryl-3-mercapto-1,2,4-triazole | Reaction with aldehydes | Schiff Bases | Antimicrobial Agents, Metal Complexation nepjol.infouobabylon.edu.iq |

| (4-Amino-5-mercapto-4H- sigmaaldrich.comnih.govresearchgate.nettriazol-3-yl)-diphenylmethanol | Further chemical transformations | Biologically active compounds with diphenylcarbinol fragment | Medicinal Chemistry nuph.edu.ua |

Design of Enzyme Inhibitors and Probes

The 1,2,4-triazole nucleus is a prominent pharmacophore in medicinal chemistry, and its derivatives are frequently designed as inhibitors for various enzymes. nih.govacs.org The ability of the triazole scaffold to engage in multiple non-covalent interactions allows it to bind effectively to the active sites of enzymes.

Structure-Based Ligand Design and Optimization

The design of potent enzyme inhibitors often employs structure-based approaches where the ligand is optimized to fit the enzyme's active site. For instance, in the development of 15-lipoxygenase (15-LOX) inhibitors, molecular docking studies revealed that derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazole form specific hydrogen bonds with key amino acid residues like Gln598 and Arg260 in the enzyme's active site. nih.gov Similarly, a pharmacophore model was developed for 5-(4-pyridinyl)-1,2,4-triazole derivatives designed to inhibit the aggregation of alpha-synuclein, a process implicated in Parkinson's disease. nih.gov This model highlighted the importance of specific salt bridges and hydrophobic interactions for activity, guiding the synthesis of more effective compounds. nih.gov

Studies on Enzyme Inhibition Mechanisms

The inhibitory activity of triazole derivatives is driven by their binding interactions within the enzyme's catalytic pocket. The combination of hydrogen bonding and hydrophobic interactions has been shown to be crucial for boosting the inhibitory potency against enzymes like 15-LOX. nih.gov These interactions stabilize the enzyme-inhibitor complex, blocking the substrate from accessing the active site. While detailed kinetic studies are needed to classify the inhibition as competitive, non-competitive, or mixed-type for each specific compound, the observed binding within the active site is characteristic of competitive inhibition mechanisms. Derivatives of the 1,2,4-triazole scaffold have demonstrated inhibitory activity against a range of enzymes, as detailed in the table below.

Table 2: Enzyme Inhibition by Mercapto-Triazole Derivatives

| Enzyme Target | Triazole Derivative Class | Observed IC₅₀ Values | Reference |

|---|---|---|---|

| 15-Lipoxygenase (15-LOX) | N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives | 7.15 ± 0.26 µM (for potent analogues) | nih.gov |

| Urease | 1,2,4-Triazolo[3,4-b]-1,2,4-thiadiazoles | Potent inhibition reported | researchgate.net |

| Acetylcholinesterase (AChE) | Azinane triazole-based derivatives | Moderate to good inhibition | acs.org |

Investigation in Agrochemical Design Principles and Chemical Modifications

In agriculture, there is a growing interest in developing agents that protect plants by activating their innate defense mechanisms, a concept known as Systemic Acquired Resistance (SAR). The 1,2,4-triazole scaffold has been successfully incorporated into molecules designed for this purpose.

A significant example is the synthesis of Schiff bases derived from 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole. niscpr.res.in These compounds were designed as SAR inducers to protect rice plants against sheath blight disease. Instead of acting as direct fungicides that kill the pathogen, these agents mimic natural signaling molecules, triggering the plant's own defense pathways. niscpr.res.in Studies showed that treatment with these compounds led to a significant reduction in disease lesions and was associated with an increase in the activity of defense-related enzymes like PAL and peroxidase in the plant. niscpr.res.in This approach offers an environmentally benign alternative to traditional fungicides. Chemical modifications, such as attaching a sugar moiety to the triazole ring, have also been explored to improve properties like water solubility for potential agrochemical applications. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides |

| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles |

| 5-Substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles |

| 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol |

| 5-(4-Pyridinyl)-1,2,4-triazole |

| 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole |

| (4-Amino-5-mercapto-4H- sigmaaldrich.comnih.govresearchgate.nettriazol-3-yl)-diphenylmethanol |

| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole |

| 4-Amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole |

| Gln598 |

| Arg260 |

| Alpha-synuclein |

| 2,6-Dichloroisonicotinic acid |

| Carbon disulfide |

| Hydrazine (B178648) hydrate (B1144303) |

| Phenylisocyanate |

| Isonicotinate |

| Thioglycolic acid |

Role in Green Chemistry Methodologies